molecular formula C16H18N4O2S B2431916 N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 1197560-20-5

N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

Cat. No.: B2431916
CAS No.: 1197560-20-5
M. Wt: 330.41
InChI Key: BMLLZNPKPVGJNR-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyanocycloheptyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core but lacking the thieno ring.

Uniqueness

N-(1-cyanocycloheptyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c17-10-16(6-3-1-2-4-7-16)19-13(21)9-20-11-18-12-5-8-23-14(12)15(20)22/h5,8,11H,1-4,6-7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLLZNPKPVGJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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